(2S,3S)-2-amino-3-methylpentanamide (2S,3S)-2-amino-3-methylpentanamide L-isoleucinamide is an amino acid amide that is L-isoleucine in which the carboxy OH group is replaced by NH2. It is an amino acid amide and a L-isoleucine derivative.
Brand Name: Vulcanchem
CAS No.: 14445-54-6
VCID: VC8074389
InChI: InChI=1S/C6H14N2O/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t4-,5-/m0/s1
SMILES: CCC(C)C(C(=O)N)N
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol

(2S,3S)-2-amino-3-methylpentanamide

CAS No.: 14445-54-6

Cat. No.: VC8074389

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-amino-3-methylpentanamide - 14445-54-6

Specification

CAS No. 14445-54-6
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
IUPAC Name (2S,3S)-2-amino-3-methylpentanamide
Standard InChI InChI=1S/C6H14N2O/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t4-,5-/m0/s1
Standard InChI Key JDAMFKGXSUOWBV-WHFBIAKZSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N)N
SMILES CCC(C)C(C(=O)N)N
Canonical SMILES CCC(C)C(C(=O)N)N

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

(2S,3S)-2-Amino-3-methylpentanamide features a five-carbon backbone with an amide functional group at position 1, an amino group at position 2, and a methyl branch at position 3 (Figure 1). The stereochemistry is defined by the (2S,3S) configuration, which confers chirality critical to its biological activity . The compound’s isomeric SMILES notation, CC[C@H](C)[C@@H](C(=O)N)N, explicitly denotes the spatial arrangement of substituents.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(2S,3S)-2-amino-3-methylpentanamideVulcanchem
Molecular FormulaC₆H₁₄N₂OPubChem
Molecular Weight130.19 g/molVulcanchem
Canonical SMILESCCC(C)C(C(=O)N)NPubChem
InChI KeyJDAMFKGXSUOWBV-WHFBIAKZSA-NVulcanchem

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • δ 1.0–1.2 ppm: Methyl groups (C3-CH₃ and terminal CH₂CH₃)

  • δ 2.5–3.0 ppm: Methine protons adjacent to the amino and amide groups.
    Mass spectrometry (MS) data show a molecular ion peak at m/z 130.19, consistent with the molecular formula .

Synthesis and Stereoselective Preparation

Synthetic Routes

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in water (15 mg/mL at 25°C) and high solubility in polar aprotic solvents like DMSO (>50 mg/mL). It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or elevated temperatures (>40°C) .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point158–160°C (decomposes)Differential Scanning Calorimetry
LogP (Partition Coefficient)0.92 ± 0.05HPLC
pKa (Amino Group)8.3Potentiometric Titration

Biological Activity and Research Applications

Enzyme Inhibition Studies

(2S,3S)-2-Amino-3-methylpentanamide demonstrates moderate inhibition of leucine aminopeptidase (IC₅₀ = 45 µM), attributed to structural mimicry of its natural substrate, L-leucine . Molecular docking simulations reveal hydrogen bonding between the amide group and active-site residues (Glu271, Lys262) .

Peptide Synthesis

As a chiral building block, the compound is incorporated into peptide chains to modulate conformational stability. For example, its integration into melanocortin receptor agonists enhances binding affinity (Kd = 12 nM vs. 35 nM for D-isomer).

Analytical and Regulatory Considerations

Quality Control Protocols

  • HPLC Purity: >99% (C18 column, 0.1% TFA in H₂O/ACN gradient).

  • Chiral Purity: Determined via chiral GC (Cyclodextrin-based column, 98.5% ee) .

Comparative Analysis with Structural Analogs

Table 3: Comparison with L-Isoleucinamide Hydrochloride

Property(2S,3S)-2-Amino-3-methylpentanamideL-Isoleucinamide HCl
Molecular Weight130.19 g/mol166.65 g/mol
Solubility in Water15 mg/mL220 mg/mL
Biological TargetLeucine aminopeptidaseMelatonin receptors
Synthetic AccessibilityModerate (3 steps)High (2 steps)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator